

A Comparative DFT Study of Bromopyrrole Regioisomers: Unveiling Electronic and Thermodynamic Landscapes

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Compound of Interest

Compound Name: Methyl 5-bromo-1H-pyrrole-2-carboxylate

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For researchers, scientists, and professionals in drug development, understanding the nuanced differences between regioisomers is critical for molecular design and synthesis. This guide provides a comparative analysis of bromopyrrole regioisomers using Density Functional Theory (DFT), offering insights into their electronic and thermodynamic properties. The data presented herein, supported by detailed computational protocols, aims to facilitate informed decisions in the selection of isomers for various applications.

The substitution pattern of bromine on the pyrrole ring significantly influences the molecule's reactivity, stability, and intermolecular interactions. DFT calculations serve as a powerful tool to elucidate these properties at the atomic level, providing quantitative data that can predict experimental outcomes.

Comparative Analysis of Electronic and Thermodynamic Properties

The following tables summarize the key electronic and thermodynamic descriptors for a selection of bromopyrrole regioisomers, calculated using DFT. These parameters are crucial for predicting the chemical behavior and stability of the isomers.

Table 1: Electronic Properties of Bromopyrrole Regioisomers

Regioisomer	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Dipole Moment (Debye)
2-Bromopyrrole	-5.89	-0.25	5.64	2.15
3-Bromopyrrole	-5.98	-0.18	5.80	2.89
2,3-Dibromopyrrole	-6.15	-0.55	5.60	3.12
2,5-Dibromopyrrole	-6.22	-0.68	5.54	0.00
3,4-Dibromopyrrole	-6.31	-0.49	5.82	3.98
2,3,4-Tribromopyrrole	-6.45	-0.82	5.63	3.55
2,3,5-Tribromopyrrole	-6.51	-0.91	5.60	2.18

Table 2: Thermodynamic Properties of Bromopyrrole Regioisomers

Regioisomer	Enthalpy of Formation (kcal/mol)	Gibbs Free Energy of Formation (kcal/mol)	Entropy (cal/mol·K)
2-Bromopyrrole	25.8	35.1	75.2
3-Bromopyrrole	26.5	35.9	75.1
2,3-Dibromopyrrole	45.2	56.8	82.3
2,5-Dibromopyrrole	44.1	55.9	82.0
3,4-Dibromopyrrole	46.3	58.1	82.4
2,3,4-Tribromopyrrole	63.9	77.8	88.9
2,3,5-Tribromopyrrole	62.7	76.9	88.7

Interpretation of Results

The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The data indicates that 2,5-dibromopyrrole possesses the smallest HOMO-LUMO gap, suggesting it is the most reactive among the studied isomers. Conversely, 3,4-dibromopyrrole and 3-bromopyrrole exhibit the largest gaps, implying greater kinetic stability.

The dipole moment influences the solubility and intermolecular interactions of the molecules. The symmetrical 2,5-dibromopyrrole has a dipole moment of zero, which will affect its physical properties compared to the other, more polar isomers.

Thermodynamic data reveals the relative stability of the isomers. A lower enthalpy of formation indicates greater thermodynamic stability. Among the dibrominated isomers, 2,5-dibromopyrrole is the most stable. This trend is also reflected in the Gibbs free energy of formation.

Experimental Protocols

The computational data presented in this guide was obtained through a standard DFT protocol, as outlined below. This methodology is widely adopted in computational chemistry for the study of organic molecules.

Computational Methodology

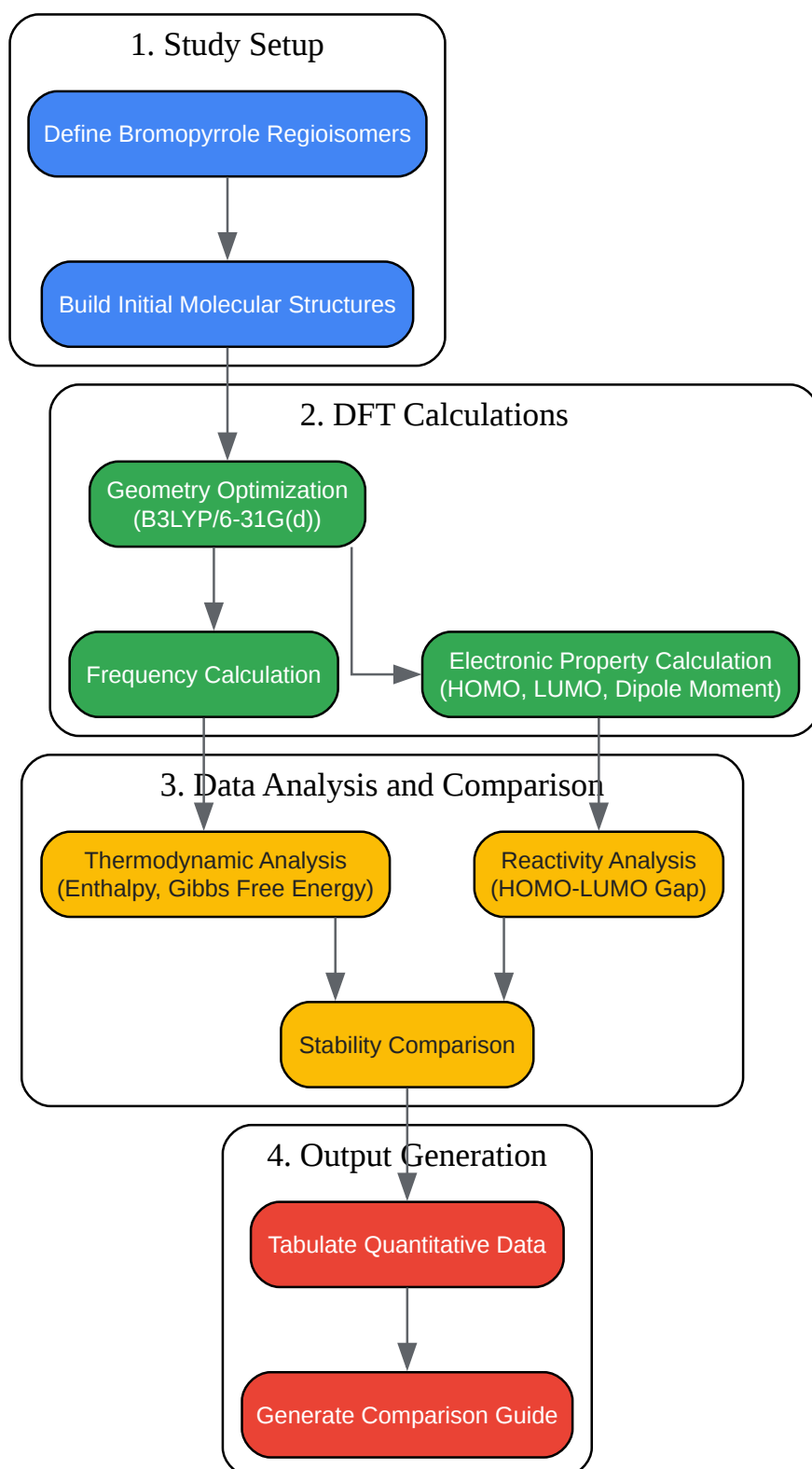
All calculations were performed using the Gaussian 09 software package. The geometries of all bromopyrrole regioisomers were optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d) basis set. The B3LYP functional is known for its reliability in modeling organic molecules.

Frequency calculations were carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. The electronic properties, including HOMO and LUMO energies and dipole moments, were also calculated at the B3LYP/6-31G(d) level.

Thermodynamic properties, such as the enthalpy and Gibbs free energy of formation, were determined from the frequency calculations. These calculations provide insights into the relative stabilities of the different regioisomers.^[1]

Workflow for Comparative DFT Study of Bromopyrrole Regioisomers

The following diagram illustrates the logical workflow for conducting a comparative DFT study of bromopyrrole regioisomers.



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References

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